An In-Depth Technical Guide to the Bis-aminooxy-PEG4 Spacer
An In-Depth Technical Guide to the Bis-aminooxy-PEG4 Spacer
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of PEG Spacers in Bioconjugation
Polyethylene glycol (PEG) linkers have become indispensable tools in the field of bioconjugation, serving as flexible and hydrophilic spacers to connect two or more molecular entities. The process of covalently attaching PEG chains, known as PEGylation, can significantly enhance the therapeutic properties of biomolecules. These benefits include improved aqueous solubility, extended circulation half-life by reducing renal clearance, and decreased immunogenicity.[1] Bifunctional PEG linkers, which possess reactive groups at both ends, are particularly valuable for crosslinking molecules and are foundational in the development of complex biologics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2]
The choice of the reactive groups and the length of the PEG spacer are critical design parameters that influence the stability, pharmacokinetics, and efficacy of the final conjugate. This guide provides a detailed examination of Bis-aminooxy-PEG4, a homobifunctional PEG linker featuring two aminooxy groups connected by a four-unit PEG chain.
Core Concepts of Bis-aminooxy-PEG4
Bis-aminooxy-PEG4 is a homobifunctional crosslinking reagent that is highly soluble in water.[3] Its core utility lies in the reactivity of its terminal aminooxy groups (-ONH2) with carbonyl moieties (aldehydes and ketones) to form stable oxime bonds.[3][4] This bioorthogonal reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[5]
Physicochemical Properties
A summary of the key physicochemical properties of Bis-aminooxy-PEG4 is presented in Table 1.
| Property | Value | References |
| Chemical Formula | C10H24N2O6 | [3][6] |
| Molecular Weight | 268.3 g/mol | [3][6] |
| Purity | Typically >95% | [3] |
| Appearance | Liquid | [7] |
| Solubility | Water, DMSO, DCM, DMF | [3] |
| Storage Conditions | -20°C, protected from light and moisture | [3][6] |
The Chemistry of Oxime Ligation
The reaction between an aminooxy group and an aldehyde or ketone proceeds via a nucleophilic addition to form a stable oxime linkage. This reaction is notable for its high specificity and the stability of the resulting bond compared to other linkages like imines or hydrazones.[4] The reaction is catalyzed by acidic conditions and can be accelerated at neutral pH by the addition of nucleophilic catalysts such as aniline (B41778) and its derivatives.[4]
Reaction Kinetics and Stability
While specific kinetic data for Bis-aminooxy-PEG4 is not extensively published, the kinetics of oxime ligation are well-documented. The reaction rate is influenced by pH, with faster rates typically observed at lower pH. However, for biological applications, the reaction is often carried out at or near neutral pH with the aid of a catalyst to achieve reasonable reaction times. The stability of the oxime bond is a key advantage, exhibiting greater hydrolytic stability than hydrazones, particularly at physiological pH.[4]
Key Applications of Bis-aminooxy-PEG4
The homobifunctional nature of Bis-aminooxy-PEG4 makes it suitable for a variety of crosslinking applications in drug development and research.
PROTACs and Targeted Protein Degradation
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design, influencing the formation and stability of the ternary complex. PEG linkers like Bis-aminooxy-PEG4 are frequently used due to their ability to enhance solubility and provide the necessary flexibility and length for effective ternary complex formation.[7][8]
Below is a diagram illustrating the general mechanism of PROTAC-mediated protein degradation.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Bis-aminooxy-PEG4, 98627-72-6 | BroadPharm [broadpharm.com]
- 4. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 5. Bis-(Aminooxy)-PEG | Aminooxy-PEG-Aminooxy | AxisPharm [axispharm.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
